3-Nitroquinolin-2-amine

Overview

Description

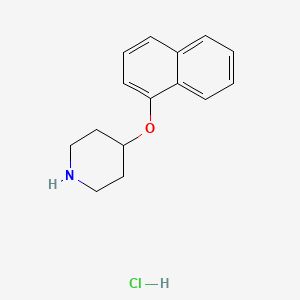

3-Nitroquinolin-2-amine is a compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 . It is also known by its IUPAC name, 3-nitro-2-quinolinamine .

Molecular Structure Analysis

The molecular structure of 3-Nitroquinolin-2-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H7N3O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H, (H2,10,11) .Scientific Research Applications

Amination Reactions

3-Nitroquinolin-2-amine has been explored in various amination reactions. For instance, it is converted to 4-amino-3-nitroquinoline when reacted with liquid ammonia and potassium permanganate, as detailed in the study of amination reactions of quinolines and nitroquinolines (Tondys, Plas, & Woźniak, 1985). Similarly, nitroquinolines, including 3-nitroquinolin-2-amine, have been used in oxidative methylamination to produce mono- and bis(methylamino)-substituted compounds, demonstrating their utility in synthetic chemistry (Woźniak & Grzegożek, 1993).

Vicarious Nucleophilic Amination

3-Nitroquinolin-2-amine is also a subject in vicarious nucleophilic amination studies. One such study shows its reaction with 4-amino-1,2,4-triazole, leading to amino products of the vicarious nucleophilic substitution (Szpakiewicz & Grzegożek, 2008). This type of reaction is significant in organic synthesis, providing insights into regioselectivity and reaction mechanisms.

Synthesis and Antibacterial Properties

Research has also been conducted on the synthesis and antibacterial properties of nitroquinoline derivatives, including 3-nitroquinolin-2-amine. This involves the preparation of new models and investigation of their antibacterial properties, showing the potential of these compounds in medicinal chemistry (Al-Hiari et al., 2007).

Antitrypanosomal and Antitubercular Activity

A study on the antitrypanosomal and antitubercular activity of nitro(triazole/imidazole)-based aromatic amines, including 3-nitroquinoline derivatives, highlights their potential in treating infectious diseases. These compounds have shown significant activity against various pathogens, indicating their importance in drug discovery (Papadopoulou et al., 2017).

Anticancer Agents

Finally, 3-nitroquinolin-2-amine has been investigated as a core structure in the design of new anticancer agents. Its derivatives have shown promising antiproliferative effects against various cancer cell lines, marking its significance in the development of novel cancer therapies (Li et al., 2008).

Mechanism of Action

Target of Action

The primary target of 3-Nitroquinolin-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a 170 kDa glycoprotein that contains an extracellular ligand-binding domain, a transmembrane region, and an intracellular domain with kinase activity . The overexpression of EGFR is strongly associated with carcinogenesis .

Mode of Action

3-Nitroquinolin-2-amine interacts with EGFR by inhibiting its activity . This inhibition is evaluated and analyzed by the sulforhodamine B assay for their inhibitory activities toward human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells, which are known to overexpress the EGFR kinase .

Biochemical Pathways

Given its target, it can be inferred that it impacts the signal transduction pathways regulated by egfr, which play crucial roles in cell differentiation and proliferation .

Result of Action

The result of the action of 3-Nitroquinolin-2-amine is the inhibition of the proliferation of tumor cell lines that overexpress EGFR . Several compounds for concentration-response studies showed prominent inhibitory activities with IC50 values in the micromolar or nanomolar range .

Action Environment

The action, efficacy, and stability of 3-Nitroquinolin-2-amine can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives, including 3-Nitroquinolin-2-amine, can be achieved through green reaction protocols, which are useful for the construction and functionalization of this compound . These environmentally friendly methods can potentially enhance the compound’s action and stability.

properties

IUPAC Name |

3-nitroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUPBDWYDNZJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B3154565.png)

![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)

![3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide](/img/structure/B3154596.png)